![molecular formula C14H12O6S B564479 4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate CAS No. 858187-19-6](/img/structure/B564479.png)

4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

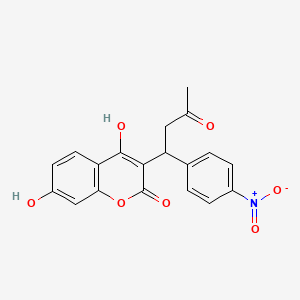

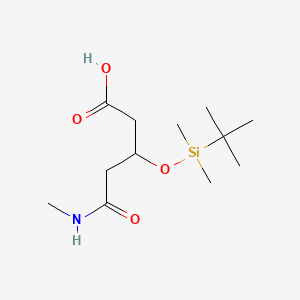

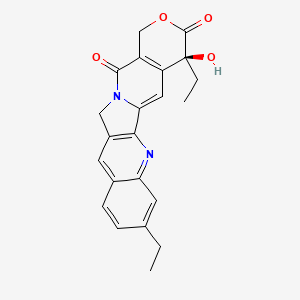

“4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate” is a chemical compound with the molecular formula C14H12O6S . It is also known as resveratrol-4’-O-sulfate . The molecular weight of this compound is 308.31 g/mol .

Molecular Structure Analysis

The InChI representation of the molecule isInChI=1S/C14H12O6S/c15-12-7-11 (8-13 (16)9-12)2-1-10-3-5-14 (6-4-10)20-21 (17,18)19/h1-9,15-16H, (H,17,18,19) . The Canonical SMILES representation is C1=CC (=CC=C1C=CC2=CC (=CC (=C2)O)O)OS (=O) (=O)O . Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm³ . The index of refraction is 1.659 . The molecule has 6 hydrogen bond acceptors and 3 hydrogen bond donors . It has 4 rotatable bonds . The topological polar surface area is 112 Ų . The compound has a complexity of 437 .Scientific Research Applications

Hydrogen Sulfide in Plant Stress Tolerance

Research indicates that hydrogen sulfide (H₂S) plays a crucial role in plant stress tolerance, acting as a novel gaseous signal molecule. It influences seed germination, growth, development, and physiological processes, aiding plants in adapting to various stresses. This suggests a potential interest in studying similar compounds for their effects on plant biology and stress responses (Ahmed et al., 2021).

Sulfate Reduction in Environmental Applications

Dissimilatory sulfate reduction processes, mediated by sulfate-reducing bacteria (SRB), are used in the treatment of sulfate-containing wastewater. Understanding the mechanisms and applications of SRB can inform environmental management practices, including those related to compounds like the one , due to their involvement in sulfur cycling (Qian et al., 2019).

Sulfate Assimilation in Plants

The assimilation of sulfate into biological systems is crucial for creating essential sulfur-containing amino acids like cysteine. The regulation of sulfate assimilation has been extensively studied in various plants, offering insights into how similar processes might be manipulated or utilized in scientific research for enhancing nutritional profiles or stress tolerance (Kopriva, 2006).

Advanced Oxidation Processes

Persulfate-based advanced oxidation processes (AOPs) have been identified as viable alternatives to traditional treatments for degrading a wide range of organic pollutants, including those related to phenolic compounds. This area of research provides a foundation for understanding how compounds with sulfate groups might be broken down or utilized in pollution control (Lee et al., 2020).

Environmental Safety and Surfactants

The environmental impact and safety of surfactants, including those containing sulfate groups, have been comprehensively reviewed. This research is crucial for assessing the ecological implications of chemical compounds and their derivatives, guiding the development of environmentally friendly materials (Cowan-Ellsberry et al., 2014).

Hydrogen Sulfide in Hypertension

Studies on hydrogen sulfide (H₂S) highlight its potential therapeutic applications, including its antihypertensive properties. This suggests avenues for researching similar compounds for medical applications, especially those related to cardiovascular health (van Goor et al., 2016).

properties

IUPAC Name |

[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl] hydrogen sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O6S/c15-12-7-11(8-13(16)9-12)2-1-10-3-5-14(6-4-10)20-21(17,18)19/h1-9,15-16H,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOTTWDFKZULRPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50700260 |

Source

|

| Record name | 4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate | |

CAS RN |

858187-19-6 |

Source

|

| Record name | 4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride](/img/structure/B564397.png)

![6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride](/img/structure/B564408.png)

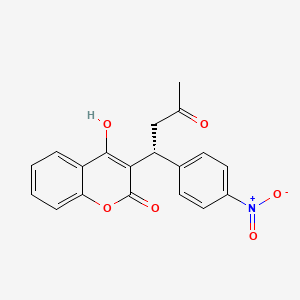

![4,6-Dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one](/img/structure/B564415.png)